Home > Products > Screening Compounds P143761 > ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate
ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate -

ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate

Catalog Number: EVT-5683187
CAS Number:
Molecular Formula: C19H17NO5
Molecular Weight: 339.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Medroxalol (5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-hydroxybenzamide) is a drug with both alpha- and beta-adrenergic antagonist properties, leading to its use as an antihypertensive agent. Research discussed in the papers focused on understanding the structure-activity relationships of medroxalol and its derivatives to optimize its therapeutic potential [].

Relevance: Medroxalol shares a significant structural similarity with ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate. Both compounds possess the 1,3-benzodioxol-5-yl moiety and a benzamide core. The primary differences lie in the substituents on the benzamide nitrogen and the presence of a hydroxyl group on the benzene ring in medroxalol [].

5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-methoxybenzamide

Compound Description: This compound is a phenolic O-methyl analogue of medroxalol synthesized to investigate the role of the phenolic hydroxy group in medroxalol's pharmacological activity []. Studies revealed that methylation of the phenolic hydroxy group led to enhanced beta-adrenergic blocking activity and decreased alpha-blocking activity compared to medroxalol [].

Relevance: This analogue is closely related to ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate, sharing the 1,3-benzodioxol-5-yl moiety and the benzamide core. The key structural differences are the presence of a methoxy group instead of an ethoxycarbonyl group on the benzene ring, the substitution on the benzamide nitrogen, and the hydroxyl group on the ethyl linker in this analogue [].

2-Hydroxy-5-[1-hydroxy-2-[4-(2-methylphenyl)-1-piperazinyl]ethyl]benzamide

Compound Description: This compound is a known alpha-adrenergic receptor blocker []. Researchers explored incorporating a fragment of this molecule into the medroxalol structure to potentially create an analogue with a unique pharmacological profile [].

Relevance: Although not directly structurally related to ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate, this alpha-adrenergic blocker provided a structural motif for modifying medroxalol, which shares key structural features with the target compound. This highlights the exploration of diverse chemical modifications within a specific pharmacological target space [].

SSR240612

Compound Description: SSR240612 is a potent, orally active, and specific non-peptide bradykinin B1 receptor antagonist. Its structure includes a 1,3-benzodioxol-5-yl group, but in a different structural context compared to ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate [].

Relevance: The presence of the 1,3-benzodioxol-5-yl group in both SSR240612 and the target compound suggests a potential shared interest in the biological activity of this chemical moiety, even when incorporated into different pharmacophores [].

Properties

Product Name

ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate

IUPAC Name

ethyl 4-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzoate

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

InChI

InChI=1S/C19H17NO5/c1-2-23-19(22)14-5-7-15(8-6-14)20-18(21)10-4-13-3-9-16-17(11-13)25-12-24-16/h3-11H,2,12H2,1H3,(H,20,21)/b10-4+

InChI Key

UNRQHLPDGNNEEZ-ONNFQVAWSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.